2-Iodo-5-methoxyaniline
Overview
Description
2-Iodo-5-methoxyaniline is an organic compound with the molecular formula C7H8INO. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 of the benzene ring are substituted by iodine and methoxy groups, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Iodo-5-methoxyaniline is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific electronic and optical properties
Safety and Hazards
2-Iodo-5-methoxyaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxyaniline typically involves the iodination of 5-methoxyaniline. One common method includes the use of iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by the iodine atom .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxyaniline involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxy and iodine substituents play crucial roles in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the methoxy group.
5-Methoxyaniline: Similar structure but lacks the iodine atom.
2-Bromo-5-methoxyaniline: Similar structure with bromine instead of iodine
Uniqueness: 2-Iodo-5-methoxyaniline is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-iodo-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBBGSUZRDOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456690 | |
Record name | 2-Iodo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153898-63-6 | |
Record name | 2-Iodo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-5-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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